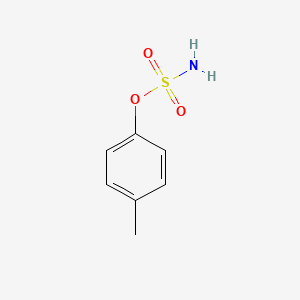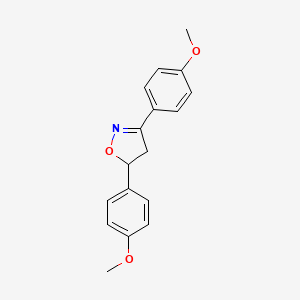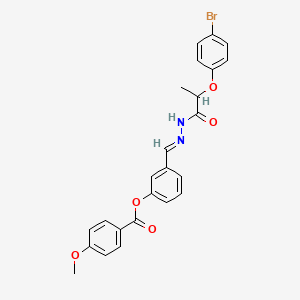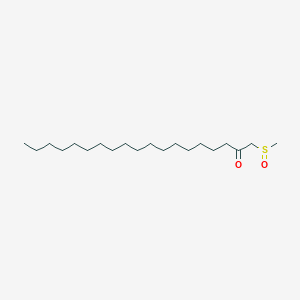
1-Methylsulfinylnonadecan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylsulfinylnonadecan-2-one is an organic compound with the molecular formula C20H40O2S. It is characterized by the presence of a sulfinyl group attached to a long carbon chain, making it a unique molecule in the realm of organic chemistry.
Preparation Methods
The synthesis of 1-Methylsulfinylnonadecan-2-one typically involves the oxidation of the corresponding sulfide. One common method is the oxidation of 1-Methylthiononadecan-2-one using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the sulfinyl group .
Industrial production methods may involve more scalable processes, such as continuous flow oxidation, which allows for the efficient and controlled synthesis of the compound on a larger scale. These methods often employ catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
1-Methylsulfinylnonadecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the sulfinyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding sulfide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction results in sulfides .
Scientific Research Applications
1-Methylsulfinylnonadecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound’s sulfinyl group is of interest in the study of biological oxidation processes. It can serve as a model compound for understanding the behavior of sulfoxides in biological systems.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. Its ability to undergo various chemical transformations makes it a candidate for drug development.
Industry: In industrial settings, the compound can be used in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylsulfinylnonadecan-2-one involves its interaction with molecular targets through its sulfinyl group. This group can participate in redox reactions, acting as an electron donor or acceptor. The compound’s reactivity is influenced by the presence of the long carbon chain, which affects its solubility and interaction with other molecules .
In biological systems, the sulfinyl group can undergo enzymatic oxidation and reduction, leading to the formation of sulfoxides and sulfones. These transformations are mediated by enzymes such as cytochrome P450 oxidases and reductases, which play a crucial role in the compound’s metabolic pathways .
Comparison with Similar Compounds
1-Methylsulfinylnonadecan-2-one can be compared with other similar compounds, such as:
1-Methylsulfonyl-2-nonadecanone: This compound has a sulfonyl group instead of a sulfinyl group, making it more oxidized and less reactive in certain chemical reactions.
1-Methylthiononadecan-2-one: The sulfide analog of this compound, which is less oxidized and more prone to oxidation reactions.
2-Nonadecanone: A ketone with a similar carbon chain length but lacking the sulfinyl group, resulting in different chemical properties and reactivity.
Properties
CAS No. |
2813-25-4 |
|---|---|
Molecular Formula |
C20H40O2S |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
1-methylsulfinylnonadecan-2-one |
InChI |
InChI=1S/C20H40O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(21)19-23(2)22/h3-19H2,1-2H3 |
InChI Key |
GAPNHXYBXAYREF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)CS(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
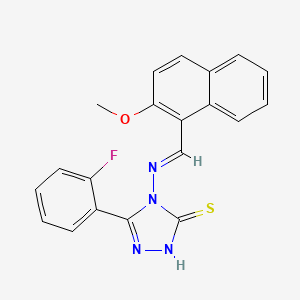
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
![1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
![2-{[5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone](/img/structure/B12007192.png)
![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12007195.png)
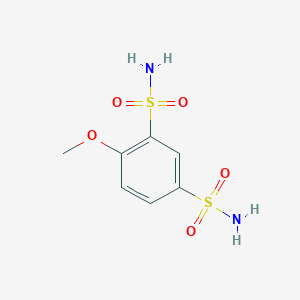

![2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-2-oxoacetamide](/img/structure/B12007212.png)

